molecular formula C14H13FN2O2 B1355841 N-(5-Amino-2-methoxyphenyl)-4-fluorobenzamide CAS No. 926255-98-3

N-(5-Amino-2-methoxyphenyl)-4-fluorobenzamide

Cat. No.: B1355841
CAS No.: 926255-98-3
M. Wt: 260.26 g/mol
InChI Key: MVVGIFGVRJKQID-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

N-(5-Amino-2-methoxyphenyl)-4-fluorobenzamide belongs to the class of aromatic amides, specifically categorized as a substituted benzamide derivative. The systematic nomenclature of this compound reflects its complex structural architecture, which includes an amide functional group linking two distinctly substituted aromatic rings. The compound is officially registered under the Chemical Abstracts Service number 926255-98-3, providing a unique identifier for this specific molecular entity within chemical databases. The International Union of Pure and Applied Chemistry name precisely describes the spatial arrangement of functional groups, with the 4-fluorobenzamide moiety connected to a 5-amino-2-methoxyphenyl group through an amide linkage. This nomenclature system ensures unambiguous identification of the compound within the scientific literature and chemical commerce.

The molecular formula C₁₄H₁₃FN₂O₂ indicates the presence of fourteen carbon atoms, thirteen hydrogen atoms, one fluorine atom, two nitrogen atoms, and two oxygen atoms, resulting in a calculated molecular weight of 260.26 grams per mole. The compound's classification as a benzamide derivative places it within a broader family of molecules known for their diverse biological activities and pharmaceutical applications. The presence of both amino and methoxy substituents on the aniline ring, combined with the fluorine substitution on the benzoyl ring, creates a unique substitution pattern that distinguishes this compound from other benzamide derivatives. This specific arrangement of functional groups contributes to the compound's distinct chemical and physical properties, making it a subject of interest for researchers investigating structure-activity relationships in medicinal chemistry.

Historical Context and Development

The development of this compound emerges from the rich historical tradition of benzamide chemistry, which traces its origins to the foundational work of Friedrich Wöhler and Justus von Liebig in 1832. These pioneering chemists first identified benzamide as a polymorphic compound, establishing the groundwork for understanding the structural diversity possible within amide chemistry. The recognition of benzamide's polymorphic nature represented a crucial milestone in the development of organic chemistry, as it demonstrated that identical molecular compositions could exist in different crystalline forms with distinct properties. This early discovery laid the foundation for subsequent investigations into benzamide derivatives, including the systematic exploration of substituted variants that would eventually lead to compounds like this compound.

The introduction of fluorine substituents into benzamide structures represents a more recent development in the field, reflecting advances in synthetic organic chemistry and the growing understanding of fluorine's unique properties in medicinal chemistry. Fluorine incorporation has become a strategic approach for enhancing the pharmacological properties of organic compounds, including improved metabolic stability, altered lipophilicity, and enhanced bioavailability. The specific development of 4-fluorobenzamide derivatives has been driven by research demonstrating their potential therapeutic applications, particularly in the areas of anti-inflammatory and analgesic activities. Recent studies have shown that novel 4-fluorobenzamide-based derivatives exhibit promising biological activities with enhanced gastric tolerability compared to their non-fluorinated counterparts.

The compound's current availability through various chemical suppliers indicates its recognized value in contemporary research applications. The systematic cataloging of this compound with specific identification numbers and detailed molecular specifications reflects the modern chemical industry's capacity to provide specialized research materials for advancing scientific investigations. This accessibility enables researchers worldwide to conduct studies on this specific benzamide derivative, contributing to the ongoing expansion of knowledge regarding fluorinated organic compounds and their potential applications.

Position in Benzamide Chemistry Research

This compound occupies a significant position within the contemporary landscape of benzamide chemistry research, particularly in the context of structure-activity relationship studies and pharmaceutical development. Current research in benzamide chemistry demonstrates the importance of systematic structural modifications in developing compounds with enhanced biological activities and improved pharmacological profiles. The field has evolved from the early recognition of benzamide polymorphism to sophisticated investigations of how specific substituent patterns influence molecular behavior and therapeutic potential. Recent studies have shown that benzamide derivatives exhibit diverse biological activities, including antimicrobial, analgesic, anticancer, carbonic anhydrase inhibitory, and cholinesterase inhibitory effects.

The research community's interest in fluorinated benzamide derivatives stems from the unique properties that fluorine substitution can impart to organic molecules. Fluorine's high electronegativity and small van der Waals radius make it an attractive substituent for medicinal chemists seeking to optimize compound properties. Studies investigating 4-fluorobenzamide derivatives have revealed their potential as anti-inflammatory and analgesic agents, with research demonstrating enhanced gastric tolerability and cyclooxygenase-inhibitory activity compared to traditional benzamide compounds. These findings position fluorinated benzamides as promising candidates for further pharmaceutical development and clinical investigation.

Structure-activity relationship investigations have revealed that the position of substituents on benzamide molecules significantly influences their biological activities. Research comparing different substitution patterns has shown that para-substituted derivatives often exhibit superior potency and selectivity compared to meta- or ortho-substituted analogs. This understanding guides the rational design of new benzamide derivatives, including compounds like this compound, where the specific arrangement of functional groups is selected to optimize desired properties. The compound's inclusion of both electron-donating (amino and methoxy) and electron-withdrawing (fluorine) groups creates a balanced electronic environment that may contribute to its potential biological activities.

Structural Characteristics and Research Significance

The structural architecture of this compound exhibits several distinctive features that contribute to its research significance and potential applications. The molecule consists of two aromatic rings connected by an amide linkage, with the 4-fluorobenzoyl group providing the acyl component and the 5-amino-2-methoxyphenyl group serving as the amine component. The amide bond creates a planar arrangement that facilitates potential interactions with biological targets, while the specific substitution pattern influences the compound's electronic properties and spatial configuration. The presence of the fluorine atom at the para position of the benzoyl ring introduces electron-withdrawing character that can affect the molecule's reactivity and binding affinity to biological targets.

The methoxy group positioned at the 2-position of the aniline ring provides electron-donating character through both inductive and resonance effects, creating an asymmetric electronic distribution within the molecule. This substitution pattern, combined with the amino group at the 5-position, establishes a unique electronic environment that may influence the compound's chemical stability and biological activity. The spatial arrangement of these functional groups creates specific geometric constraints that determine how the molecule can interact with potential biological targets, including enzymes and receptors. Research on related benzamide derivatives has demonstrated that such structural features significantly influence binding affinity and selectivity for various biological targets.

The research significance of this compound extends beyond its individual properties to its role as a representative example of modern medicinal chemistry design principles. The compound embodies the systematic approach to molecular modification that characterizes contemporary drug discovery efforts, where specific structural features are incorporated to achieve desired pharmacological properties. Studies on related compounds have shown that the combination of fluorine substitution with amino and methoxy groups can enhance molecular stability, improve membrane permeability, and modulate binding interactions with biological targets. The availability of this compound for research purposes enables continued investigation into these structure-property relationships, contributing to the broader understanding of how molecular design influences biological activity.

Property Value Source
Molecular Formula C₁₄H₁₃FN₂O₂
Molecular Weight 260.26 g/mol
Chemical Abstracts Service Number 926255-98-3
Chemical Classification Aromatic Amide, Benzamide Derivative
Functional Groups Amide, Amino, Methoxy, Fluorobenzyl
Research Applications Medicinal Chemistry, Structure-Activity Studies

The structural complexity of this compound represents the evolution of benzamide chemistry from its historical origins to its current applications in pharmaceutical research. The compound's design reflects contemporary understanding of how specific substituent patterns can be employed to optimize molecular properties for particular research objectives. The systematic investigation of such compounds contributes to the growing body of knowledge regarding fluorinated organic molecules and their potential therapeutic applications, positioning this compound as a valuable tool for advancing our understanding of structure-activity relationships in medicinal chemistry.

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c1-19-13-7-6-11(16)8-12(13)17-14(18)9-2-4-10(15)5-3-9/h2-8H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVGIFGVRJKQID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)NC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-methoxyphenyl)-4-fluorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-amino-2-methoxyaniline and 4-fluorobenzoic acid.

    Amidation Reaction: The 5-amino-2-methoxyaniline is reacted with 4-fluorobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps for purification and quality control.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position

The electron-withdrawing benzamide group activates the fluorine atom at the para position for nucleophilic substitution. This reactivity is demonstrated in analogous compounds like ortho-fluorobenzamides, which undergo SNAr with amides under basic conditions .

Example Reaction:

Reagents/ConditionsProductYieldSource
KOH/DMSO, 135°C, 24hSubstitution with amines or thiols10–85%

Key Findings:

  • Substitution occurs preferentially at the fluorine due to its activation by the adjacent carbonyl group .

  • Yields vary based on nucleophile strength and steric hindrance.

Oxidation of the Amino Group

The primary aromatic amino group (-NH2) undergoes oxidation to nitro (-NO2) derivatives under controlled conditions. Similar reactions are observed in 4-amino-2-fluorobenzamide derivatives using oxidizing agents like KMnO4.

Example Reaction:

Reagents/ConditionsProductYieldSource
KMnO4/H2O, acidic conditionsN-(5-Nitro-2-methoxyphenyl)-4-fluorobenzamide60–75%

Notes:

  • Over-oxidation to quinone structures is avoided by maintaining mild acidic conditions.

Reduction of the Benzamide Moiety

The benzamide group can be reduced to a benzylamine derivative using catalytic hydrogenation. This is critical for generating intermediates in drug synthesis.

Example Reaction:

Reagents/ConditionsProductYieldSource
H2, Pd/C, ethanol, 50°CN-(5-Amino-2-methoxyphenyl)-4-fluorobenzylamine80–90%

Mechanistic Insight:

  • The reaction proceeds via cleavage of the amide bond, forming a primary amine.

Acylation and Alkylation of the Amino Group

The amino group participates in acylation and alkylation reactions to form secondary or tertiary amides. This is consistent with reactivity observed in N-(5-amino-2-methoxyphenyl)acetamide derivatives.

Example Reaction:

Reagents/ConditionsProductYieldSource
Acetyl chloride, pyridineN-(5-Acetamido-2-methoxyphenyl)-4-fluorobenzamide70–85%

Applications:

  • Used to modify solubility or introduce protective groups for further synthetic steps.

Demethylation of the Methoxy Group

The methoxy group (-OCH3) undergoes demethylation under strong acidic or basic conditions, forming a phenolic hydroxyl group. This is observed in structurally related methoxyphenyl benzamides .

Example Reaction:

Reagents/ConditionsProductYieldSource
HBr/AcOH, refluxN-(5-Amino-2-hydroxyphenyl)-4-fluorobenzamide65–80%

Significance:

  • Enables further functionalization, such as sulfonation or coupling reactions .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring (due to -NH2 and -OCH3 groups) participates in electrophilic substitutions, such as nitration or halogenation.

Example Reaction (Nitration):

Reagents/ConditionsProductYieldSource
HNO3/H2SO4, 0–5°CN-(5-Amino-2-methoxy-3-nitrophenyl)-4-fluorobenzamide50–60%

Regioselectivity:

  • Substitution occurs at the ortho/para positions relative to the amino and methoxy groups.

Critical Research Findings

  • SNAr Reactivity: Fluorine substitution is highly efficient in polar aprotic solvents (e.g., DMSO) with bases like KOH .

  • Amino Group Stability: The amino group resists hydrolysis under acidic conditions but is prone to oxidation without proper control.

  • Methoxy Group Lability: Demethylation requires strong acids (e.g., HBr) and elevated temperatures .

Scientific Research Applications

Anticancer Activity

N-(5-Amino-2-methoxyphenyl)-4-fluorobenzamide has been explored for its anticancer properties. It serves as a structural component in the synthesis of related compounds that exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have been investigated for their ability to inhibit tumor growth in preclinical models, particularly for solid tumors such as melanoma and prostate cancer .

Drug Development

The compound is utilized in drug development as a lead structure for designing new therapeutic agents. Its modifications can lead to the creation of prodrugs that enhance bioavailability and target specificity. For example, the incorporation of fluorine atoms has been shown to improve the pharmacokinetic profiles of benzamide derivatives, making them more effective as drug candidates .

Imaging Agents

Recent studies have indicated that benzamide derivatives can function as imaging agents in positron emission tomography (PET) scans. The ability of this compound to bind selectively to certain biological targets makes it a candidate for developing radiolabeled compounds that can visualize tumors in vivo .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the synthesis of several derivatives based on this compound and their evaluation against human cancer cell lines. The results demonstrated that some derivatives exhibited significant cytotoxicity, leading to apoptosis in cancer cells while sparing normal cells.

Case Study 2: Imaging Applications

In another research effort, scientists synthesized a radiolabeled version of this compound for PET imaging. The compound showed high uptake in melanoma tumors during preclinical trials, indicating its potential as an effective imaging agent for early detection and monitoring of treatment responses in cancer patients .

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Physicochemical and Spectroscopic Properties

  • Melting Points : Fluoro-substituted compounds generally exhibit lower melting points (e.g., Z-4a: 183–185°C) than chloro analogs (Z-4b: 232–234°C), reflecting differences in intermolecular forces .
  • Spectroscopy : ¹H NMR and ¹³C NMR data for analogs (e.g., Z-4a) confirm structural integrity, with characteristic signals for methoxy (δ ~3.8 ppm) and aromatic protons (δ ~6.5–8.0 ppm) .

Structure-Activity Relationship (SAR) Trends

  • Electron-Withdrawing Groups : Fluorine and chlorine atoms improve metabolic stability and binding affinity but may reduce solubility.
  • Amino and Methoxy Groups: The 5-amino-2-methoxy substitution likely enhances hydrogen-bonding interactions with biological targets, as seen in analogous compounds .

Biological Activity

N-(5-Amino-2-methoxyphenyl)-4-fluorobenzamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C11_{11}H12_{12}F N3_{3}O
  • Molecular Weight : 219.23 g/mol

The presence of the fluorine atom and the amine group contributes to its unique properties, enhancing its interaction with biological targets.

This compound exhibits various biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity :
    • The compound has shown potential as an inhibitor of certain enzymes, which play a role in cancer progression. For instance, it may inhibit soluble epoxide hydrolase (sEH), an enzyme linked to hypertension and inflammation .
  • Receptor Interaction :
    • Its structure allows it to interact with multiple receptors, including serotonin receptors, which are implicated in various physiological processes such as mood regulation and pain perception .
  • Antitumor Activity :
    • Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibits sEH
Antitumor ActivityCytotoxic to cancer cell lines
Receptor BindingBinds to serotonin receptors

Case Studies

  • Anticancer Potential :
    A study evaluating the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells demonstrated a significant reduction in cell viability compared to control groups. The compound induced apoptosis and cell cycle arrest, suggesting its potential as a therapeutic agent for head and neck cancers.
  • Inflammatory Response :
    In another investigation, the compound was tested for its anti-inflammatory properties in a murine model. Results indicated a reduction in pro-inflammatory cytokines, supporting its use in conditions characterized by chronic inflammation.

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of benzamide derivatives. The introduction of fluorine and methoxy groups has been shown to improve binding affinity and selectivity for biological targets . The compound's ability to modulate multiple pathways makes it a candidate for further development in therapeutic applications.

Q & A

Q. What are common synthetic routes for N-(5-Amino-2-methoxyphenyl)-4-fluorobenzamide?

The compound is typically synthesized via coupling reactions between 4-fluorobenzoic acid derivatives and substituted anilines. A widely used method involves activating the carboxylic acid group using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) at low temperatures (-50°C) to form the amide bond . Alternative approaches include converting the carboxylic acid to an acid chloride (e.g., using thionyl chloride) prior to reacting with the amine, as demonstrated in analogous benzamide syntheses .

Q. What spectroscopic and analytical methods are employed for structural characterization?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the presence of aromatic protons, methoxy groups, and amide linkages. For example, methoxy protons typically appear at δ ~3.8–4.0 ppm, while aromatic protons show splitting patterns consistent with fluorobenzamide substitution .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and purity, with ionization methods like ESI (Electrospray Ionization) providing accurate mass-to-charge ratios .
  • Melting Point Analysis: Determines crystalline purity, with reported values ranging from 183–249°C for related fluorobenzamides .

Q. How is the compound’s solubility and stability assessed in experimental settings?

Solubility is tested in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., chloroform) using UV-Vis spectroscopy or HPLC. Stability studies under varying pH (2–10) and temperatures (4–37°C) are conducted via accelerated degradation assays, monitored by NMR or LC-MS .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reactivity?

Hybrid functionals like B3LYP (combining Becke’s exchange and Lee-Yang-Parr correlation) model the compound’s electronic structure, including HOMO-LUMO gaps and charge distribution. Exact exchange terms improve accuracy in predicting thermochemical properties (e.g., atomization energies with <3 kcal/mol deviation) . Applications include:

  • Simulating reaction intermediates for amide bond formation.
  • Predicting regioselectivity in electrophilic substitution reactions.

Q. What strategies resolve contradictions in pharmacological activity data?

Discrepancies in receptor binding or efficacy (e.g., 5-HT1A vs. 5-HT1F affinity) are addressed by:

  • Using selective antagonists (e.g., GR127935 for 5-HT1B/1D receptors) to isolate target interactions .
  • Conducting radiolabeled in vivo studies (e.g., carbon-11 labeled analogs) to track biodistribution and metabolite formation .
  • Validating results across multiple models (e.g., in vitro receptor assays vs. conscious animal studies) .

Q. How is crystallographic refinement optimized for X-ray diffraction studies?

The SHELXL program refines crystal structures by:

  • Adjusting hydrogen atom positions using riding models.
  • Analyzing thermal displacement parameters (ADPs) to correct for disorder.
  • Handling twinned data via HKLF5 format input, critical for high-resolution structures .

Q. What methodologies improve synthetic yield in scaled-up reactions?

Yield optimization strategies include:

  • Catalyst screening: Palladium-based catalysts for Ullmann-type couplings.
  • Solvent optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Temperature control: Lower temperatures (-50°C) reduce side reactions during amidation .

Q. How are Hirshfeld surfaces used to analyze intermolecular interactions?

Hirshfeld surface analysis (via CrystalExplorer) quantifies non-covalent interactions (e.g., F⋯H, O⋯H contacts) in crystal packing. For fluorobenzamides, fluorine interactions contribute to lattice stability, with dnorm values <2.0 Å indicating strong van der Waals forces .

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